((1-Methylcyclopentyl)methyl)boronic acid
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Overview
Description
((1-Methylcyclopentyl)methyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-methylcyclopentylmethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Methylcyclopentyl)methyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 1-methylcyclopentene with a borane reagent, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This process yields the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid. The process is scalable and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
((1-Methylcyclopentyl)methyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, ((1-Methylcyclopentyl)methyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases, making them valuable in drug discovery and development .
Industry
In industry, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to form reversible covalent bonds with diols and other functional groups .
Mechanism of Action
The mechanism of action of ((1-Methylcyclopentyl)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity. The compound’s ability to form stable complexes with biological molecules underlies its utility in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclobutylboronic acid
- Pinacol boronic esters
Uniqueness
((1-Methylcyclopentyl)methyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C7H15BO2 |
---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
(1-methylcyclopentyl)methylboronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(6-8(9)10)4-2-3-5-7/h9-10H,2-6H2,1H3 |
InChI Key |
YVEGNYLAHFZFTO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1(CCCC1)C)(O)O |
Origin of Product |
United States |
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